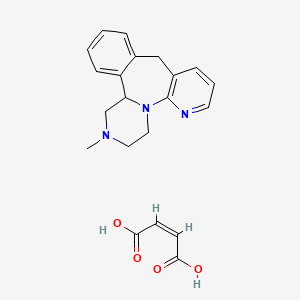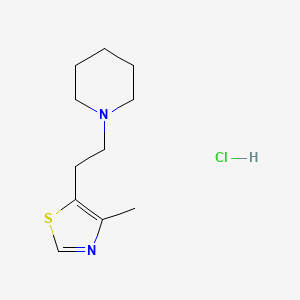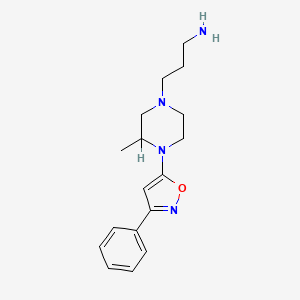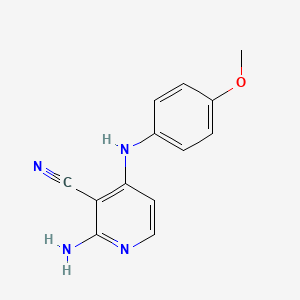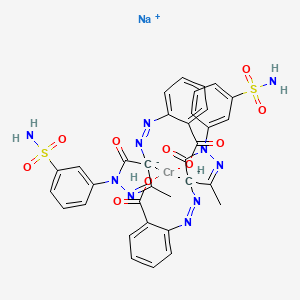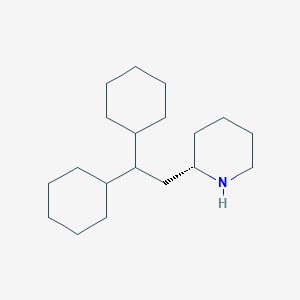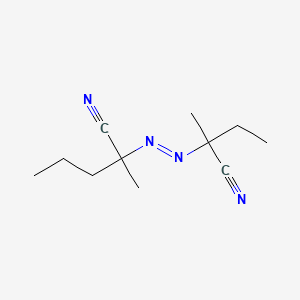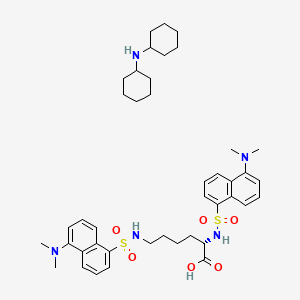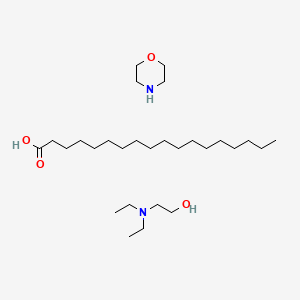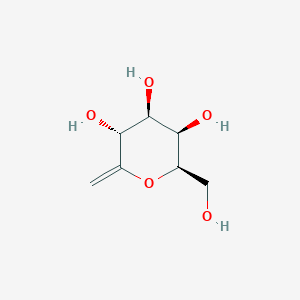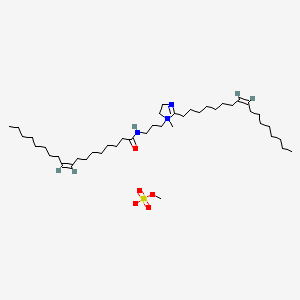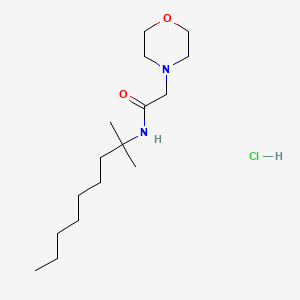
4-Morpholineacetamide, N-(1,1-dimethyloctyl)-, hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Morpholineacetamide, N-(1,1-dimethyloctyl)-, hydrochloride is a chemical compound with a morpholine ring structure. It is known for its diverse applications in various fields, including chemistry, biology, and medicine. The compound is characterized by its unique molecular structure, which includes a morpholine ring attached to an acetamide group and a dimethyloctyl chain, with a hydrochloride salt form.
Preparation Methods
The synthesis of 4-Morpholineacetamide, N-(1,1-dimethyloctyl)-, hydrochloride involves several steps:
Synthetic Routes: The preparation typically starts with the reaction of morpholine with acetic anhydride to form morpholineacetamide. This intermediate is then reacted with 1,1-dimethyloctylamine under controlled conditions to yield the desired product.
Reaction Conditions: The reactions are usually carried out under anhydrous conditions with appropriate solvents such as dichloromethane or toluene. The temperature and pH are carefully controlled to ensure high yield and purity.
Industrial Production Methods: On an industrial scale, the synthesis may involve continuous flow reactors to optimize the reaction conditions and improve efficiency. The use of catalysts and automated systems can further enhance the production process.
Chemical Reactions Analysis
4-Morpholineacetamide, N-(1,1-dimethyloctyl)-, hydrochloride undergoes various chemical reactions:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of reduced amide derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the morpholine ring or the acetamide group can be substituted with other functional groups.
Common Reagents and Conditions: Typical reagents include acids, bases, and organic solvents. The reactions are often conducted under controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction may produce amine derivatives.
Scientific Research Applications
4-Morpholineacetamide, N-(1,1-dimethyloctyl)-, hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs for treating infections and other diseases.
Industry: It is used in the production of specialty chemicals and as an intermediate in the manufacture of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 4-Morpholineacetamide, N-(1,1-dimethyloctyl)-, hydrochloride involves its interaction with specific molecular targets:
Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, leading to changes in their activity or function.
Pathways Involved: The exact pathways depend on the specific application and target. For example, in antimicrobial research, the compound may inhibit the growth of bacteria by interfering with their cell wall synthesis or metabolic processes.
Comparison with Similar Compounds
4-Morpholineacetamide, N-(1,1-dimethyloctyl)-, hydrochloride can be compared with other similar compounds:
Similar Compounds: Examples include other morpholine derivatives such as 4-Morpholineacetamide, N-(1,1-dimethylnonyl)-, hydrochloride and 4-Morpholineacetamide, N-(1,1-dimethylheptyl)-, hydrochloride.
Uniqueness: The unique structure of this compound, particularly the dimethyloctyl chain, imparts specific properties that may enhance its biological activity or chemical reactivity compared to other derivatives.
Properties
CAS No. |
109654-32-2 |
|---|---|
Molecular Formula |
C16H33ClN2O2 |
Molecular Weight |
320.9 g/mol |
IUPAC Name |
N-(2-methylnonan-2-yl)-2-morpholin-4-ylacetamide;hydrochloride |
InChI |
InChI=1S/C16H32N2O2.ClH/c1-4-5-6-7-8-9-16(2,3)17-15(19)14-18-10-12-20-13-11-18;/h4-14H2,1-3H3,(H,17,19);1H |
InChI Key |
XWBYVFMLDPXYJO-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCC(C)(C)NC(=O)CN1CCOCC1.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


